molecular formula C13H12N6OS B2784747 N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1797903-96-8

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2784747
CAS No.: 1797903-96-8
M. Wt: 300.34
InChI Key: IDGVSFAMCKXBHW-UHFFFAOYSA-N
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Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a complex organic compound characterized by its thiazole and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the phenyl and tetrazole groups. Common synthetic routes include:

  • Thiazole Formation: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

  • Phenyl Introduction: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

  • Tetrazole Formation: The tetrazole ring is formed through the reaction of azides with nitriles under specific conditions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Amines, alcohols, and strong bases.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including inflammatory and autoimmune disorders. Industry: The compound is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole and tetrazole groups play a crucial role in binding to enzymes and receptors, leading to biological responses. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activities.

Comparison with Similar Compounds

  • 2-Acetamido-4-methylthiazole: Similar in structure but lacks the phenyl and tetrazole groups.

  • N-(4-methyl-2-thiazolyl)acetamide: Another thiazole derivative with different substituents.

  • 2-(1H-tetrazol-1-yl)acetamide: Contains the tetrazole group but lacks the thiazole ring.

Uniqueness: N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is unique due to the combination of thiazole and tetrazole groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c1-9-15-12(7-21-9)10-4-2-3-5-11(10)16-13(20)6-19-8-14-17-18-19/h2-5,7-8H,6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGVSFAMCKXBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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